2-Bromo-1-furan-2-yl-ethanone
Overview
Description
Synthesis Analysis
The synthesis of 2-Bromo-1-furan-2-yl-ethanone and related compounds has been a subject of interest due to their potential applications in organic synthesis and medicinal chemistry. An efficient and convenient procedure involves the use of ultrasound irradiation to facilitate the synthesis of 2-alkyl-2-alkoxy-1,2-di(furan-2-yl)ethanone, showing advantages such as higher yields and shorter reaction times compared to conventional methods (Zhang et al., 2007). Additionally, palladium acetate-catalyzed cyclization reactions have been employed for synthesizing furan-2(5H)-one derivatives, illustrating the versatility of bromo- and furan-containing compounds in synthetic chemistry (Gu et al., 2007).
Molecular Structure Analysis
Investigations into the molecular structure of compounds similar to 2-Bromo-1-furan-2-yl-ethanone, such as various enaminones and their analogues, reveal intricate hydrogen bonding patterns. These studies show the importance of secondary amine and carbonyl interactions in stabilizing the molecular structure through intra- and intermolecular hydrogen bonds, as well as weak C-H...Br interactions that link molecules into chains (Balderson et al., 2007).
Chemical Reactions and Properties
The reactivity of 2-Bromo-1-furan-2-yl-ethanone derivatives has been explored through various chemical reactions, including palladium-catalyzed cyclization and substitution reactions. These reactions demonstrate the compound's utility as a synthetic intermediate, capable of undergoing transformations to produce a wide range of functionalized molecules (Gill et al., 2008).
Physical Properties Analysis
While specific studies on the physical properties of 2-Bromo-1-furan-2-yl-ethanone are scarce, related research on furan and bromo-substituted compounds provides insights into their behavior. For instance, crystal structure analysis of related molecules has shed light on their solid-state geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the physical characteristics of these compounds (Rodi et al., 2013).
Chemical Properties Analysis
The chemical properties of 2-Bromo-1-furan-2-yl-ethanone derivatives, such as their electrophilic and nucleophilic reactivity patterns, are influenced by the presence of the bromo- and furan- functional groups. These groups participate in various chemical reactions, including oxidations, reductions, and nucleophilic substitutions, highlighting the compound's versatility in organic synthesis (Xu et al., 2006).
Scientific Research Applications
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Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used to synthesize a spectacular range of compounds economically from biomass .
- Methods : The manufacture and uses of FPCs involve the replacement of traditional resources such as crude oil with biomass. This requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Use of 1-(Furan-2-yl)ethanone
- Field : Food Chemistry
- Application : 2-Acetylfuran (2-Furyl methyl ketone), an important flavour compound or intermediate in foods, is isolated from essential oils, sweet corn products, fruits and flowers .
- Methods : 2-Acetylfuran can be formed from glucose and glycine by Maillard reaction .
- Results : 2-Acetylfuran can be used to synthesis Cefuroxime .
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Synthesis of Cefuroxime
- Field : Pharmaceutical Chemistry
- Application : 2-Acetylfuran, which is similar to 2-Bromo-1-furan-2-yl-ethanone, can be used to synthesize Cefuroxime, a widely used antibiotic .
- Methods : The synthesis of Cefuroxime involves several steps, including the reaction of 2-Acetylfuran with other reagents .
- Results : The end product, Cefuroxime, is a cephalosporin antibiotic that is commonly used to treat a variety of bacterial infections .
-
Indole Derivatives
- Field : Medicinal Chemistry
- Application : Indole derivatives, which can be synthesized from furan compounds, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods : The synthesis of indole derivatives involves several steps, including the reaction of furan compounds with other reagents .
- Results : The end products, indole derivatives, have shown promising results in various biological applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-bromo-1-(furan-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-4-5(8)6-2-1-3-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIALGUXSAGHRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383536 | |
Record name | 2-Bromo-1-furan-2-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-furan-2-yl-ethanone | |
CAS RN |
15109-94-1 | |
Record name | 2-Bromo-1-furan-2-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90383536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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